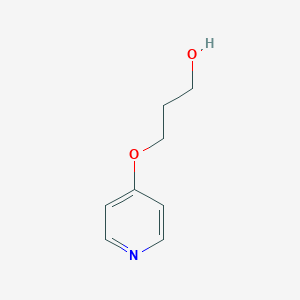

3-(PYRIDIN-4-YLOXY)PROPAN-1-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-yloxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-6-1-7-11-8-2-4-9-5-3-8/h2-5,10H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWIOFLZKFTSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 3 Pyridin 4 Yloxy Propan 1 Ol and Its Analogs

Strategies for O-Alkylation and Aryl Ether Formation

The creation of the aryl ether bond in 3-(pyridin-4-yloxy)propan-1-ol is a critical step in its synthesis. Several established strategies can be employed, primarily revolving around the reaction of a pyridine (B92270) precursor with a propanol (B110389) derivative.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers. In the context of this compound synthesis, this typically involves the reaction of a 4-halopyridine with a propan-1-olate nucleophile. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates attack by nucleophiles.

The reaction of 4-chloropyridine (B1293800) hydrochloride with an alcohol in the presence of a base is a common approach. semanticscholar.org The alkoxide, generated in situ, displaces the chloride from the pyridine ring. The general mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the halide leaving group to restore aromaticity.

| Starting Pyridine | Nucleophile | Base | Solvent | Typical Yield (%) |

| 4-Chloropyridine HCl | Propan-1-ol | NaOH | DMSO | 75-80 semanticscholar.org |

| 4-Fluoropyridine | Propan-1-olate | NaH | THF | Variable |

| 4-Bromopyridine | Propan-1-olate | K₂CO₃ | DMF | Variable |

This table presents representative conditions for the synthesis of 4-alkoxypyridines, which is analogous to the synthesis of this compound.

Base-catalyzed etherification, often a variant of the Williamson ether synthesis, is a widely used and versatile method. masterorganicchemistry.com This approach can be applied in two ways for the synthesis of this compound: either by reacting the sodium salt of 4-hydroxypyridine (B47283) with a 3-halopropanol or by reacting a 4-halopyridine with the sodium salt of propan-1-ol.

The choice of base is critical for the deprotonation of the alcohol to form the more nucleophilic alkoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The selection of the base and solvent system can significantly influence the reaction yield and selectivity. For instance, the use of powdered NaOH in DMSO has been reported to be effective for the synthesis of 4-alkoxypyridines. semanticscholar.org

| Pyridine Substrate | Alkylating/Arylating Agent | Base | Solvent | Product |

| 4-Hydroxypyridine | 3-Chloro-1-propanol | NaH | DMF | This compound |

| 4-Chloropyridine | Propan-1-ol | NaOH | DMSO | This compound semanticscholar.org |

| 4-Hydroxypyridine | 3-Bromo-1-propanol | K₂CO₃ | Acetonitrile | This compound |

This interactive table illustrates common combinations of reactants and conditions for the base-catalyzed synthesis of the target compound.

While less common for this specific transformation, alcoholysis could theoretically be employed. This would involve the reaction of a more activated pyridine derivative, such as a 4-alkoxypyridine with a readily displaceable alkoxy group (e.g., 4-methoxypyridine), with a large excess of propan-1-ol under acidic or basic conditions. The equilibrium would need to be driven towards the desired product, for example, by removing the more volatile alcohol (methanol in this case). However, nucleophilic aromatic substitution and Williamson-type syntheses are generally more direct and efficient for this target molecule.

Selective Functionalization and Derivatization Routes

Once this compound is synthesized, both the pyridine ring and the propanol moiety are amenable to further chemical modification, allowing for the creation of a diverse library of analogs.

The pyridine ring in 4-alkoxypyridines can undergo various functionalization reactions. The alkoxy group at the 4-position is an electron-donating group, which can influence the regioselectivity of subsequent reactions.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the ring's electron-deficient nature. However, the presence of the electron-donating alkoxy group can facilitate such reactions. Halogenation, for instance, can be achieved using various halogenating agents. nih.govchemrxiv.org Nitration of activated pyridines can also be performed, typically leading to substitution at the 3-position. frontiersin.org

| Reaction Type | Reagent | Position of Functionalization |

| Bromination | N-Bromosuccinimide (NBS) | C3/C5 |

| Chlorination | N-Chlorosuccinimide (NCS) | C3/C5 |

| Nitration | Nitric Acid/Sulfuric Acid | C3 |

This table outlines potential electrophilic substitution reactions on the pyridine ring of 4-alkoxypyridine structures.

The primary alcohol of the propanol moiety is a versatile functional handle for a range of transformations.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is often catalyzed by an acid or a coupling agent.

| Acylating Agent | Catalyst/Conditions | Product |

| Acetic Anhydride | Pyridine | 3-(Pyridin-4-yloxy)propyl acetate |

| Benzoyl Chloride | Triethylamine | 3-(Pyridin-4-yloxy)propyl benzoate |

| Propanoic Acid | DCC, DMAP | 3-(Pyridin-4-yloxy)propyl propanoate |

This table provides examples of esterification reactions of the propanol moiety.

Oxidation-Reduction: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde, 3-(pyridin-4-yloxy)propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the primary alcohol to the corresponding carboxylic acid, 3-(pyridin-4-yloxy)propanoic acid. Conversely, the corresponding aldehyde or carboxylic acid could be reduced to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Alkylation: The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then be alkylated with an alkyl halide in a Williamson ether synthesis to form an ether. For example, reaction with methyl iodide would yield 4-(3-methoxypropoxy)pyridine.

Catalytic Methods for Enantioselective Synthesis of Alkoxy Pyridine Derivatives

The asymmetric synthesis of chiral alkoxy pyridine derivatives represents a significant challenge in medicinal chemistry, given the prevalence of such motifs in pharmaceuticals. nih.gov Catalytic enantioselective methods offer an efficient and atom-economical approach to accessing these valuable chiral building blocks. nih.gov Recent advancements have focused on transition-metal-catalyzed reactions that allow for the introduction of chirality in a controlled manner, leading to high enantiomeric excess (ee). nih.govresearchgate.net

One prominent strategy involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines. nih.gov This method utilizes a copper-chiral diphosphine ligand catalyst system in conjunction with a Lewis acid to activate the otherwise poorly reactive alkenyl pyridine substrate towards nucleophilic attack by Grignard reagents. nih.govresearchgate.net This approach has demonstrated the ability to introduce a variety of linear, branched, and cyclic alkyl chains with excellent enantioselectivity. nih.gov The reaction's success hinges on the synergistic effect of the Lewis acid, which enhances the electrophilicity of the alkenyl pyridine, and the chiral copper catalyst, which controls the stereochemical outcome of the Grignard addition. researchgate.net

The versatility of this copper-catalyzed system is highlighted by its tolerance to a range of functional groups, which is a crucial aspect for the synthesis of complex molecules. nih.govresearchgate.net Researchers have reported high yields and enantioselectivities for the synthesis of a variety of chiral alkylated pyridines using this methodology. researchgate.net

Table 1: Copper-Catalyzed Asymmetric Alkylation of Alkenyl Pyridines researchgate.net

| Entry | Substrate | Grignard Reagent | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | 1a | EtMgBr | 5 | 94 | 93 |

| 2 | 1b | EtMgBr | 5 | 87 | 89 |

| 3 | 1c | EtMgBr | 5 | 86 | 93 |

| 4 | 3a | EtMgBr | 5 | 74 | 89 |

| 5 | 3b | EtMgBr | 5 | 52 | 86 |

| 6 | 3d | EtMgBr | 5 | 93 | 89 |

| 7 | 3f | EtMgBr | 5 | 59 | 95 |

Conditions A: TMSOTf (3 equiv.) and EtMgBr (3 equiv.). Conditions B: BF3·Et2O (1.5 equiv) and EtMgBr (1.5 equiv.). Yields are for isolated products. Enantiomeric excess (ee) was determined by chiral HPLC.

Another significant advancement in this field is the transition-metal-catalyzed asymmetric [2+2+2] cycloaddition reaction. researchgate.net This powerful method allows for the direct construction of the chiral pyridine ring from simpler acyclic precursors, such as nitriles and alkynes. researchgate.net Cobalt catalysts, in particular, have been effectively employed in these transformations, often in combination with chiral bisoxazolinephosphine (NPN*) ligands, to achieve high levels of regio- and enantioselectivity. researchgate.net This approach is particularly useful for synthesizing highly substituted and complex chiral pyridines, including those with all-carbon quaternary stereocenters. researchgate.net

Furthermore, copper-catalyzed dearomative functionalization of pyridines has emerged as a valuable tool for creating enantioenriched pyridine derivatives. researchgate.net For instance, a copper-catalyzed dearomative alkynylation of pyridines using a chiral biaryl P,N-ligand (StackPhos) has been reported to proceed with excellent regio- and enantioselectivities. researchgate.net This three-component reaction between a pyridine, a terminal alkyne, and methyl chloroformate provides access to synthetically valuable 2-alkynyl-1,2-dihydropyridines. researchgate.net

The development of novel chiral ligands is central to advancing catalytic asymmetric methodologies for pyridine synthesis. acs.org Chiral pyridine-oxazoline (PyOX) type ligands, for example, have shown considerable promise in a range of asymmetric reactions. researchgate.net The modular and tunable nature of these ligands allows for the fine-tuning of the catalyst's steric and electronic properties to achieve optimal stereocontrol. acs.org

While direct catalytic enantioselective synthesis of this compound has not been extensively detailed, the principles and methodologies developed for other alkoxy pyridine derivatives provide a strong foundation for future research in this area. The strategies outlined, including copper-catalyzed alkylation, transition-metal-catalyzed cycloadditions, and dearomative functionalizations, represent the forefront of catalytic methods for accessing chiral alkoxy pyridine derivatives. nih.govresearchgate.netresearchgate.net

Iii. Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

¹H NMR: Proton NMR would provide critical information on the chemical environment of each hydrogen atom in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene protons of the propanol (B110389) chain, and the hydroxyl proton. The chemical shifts, integration values, and coupling patterns would allow for the precise assignment of each proton.

¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon environments in the molecule. The chemical shifts would differentiate the aromatic carbons of the pyridine ring from the aliphatic carbons of the propanoxy chain.

Two-dimensional NMR experiments would be employed to further resolve the structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace the connectivity of the propanol chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C NMR signals.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments would differentiate between CH, CH₂, and CH₃ groups, which would be instrumental in assigning the carbons of the propanol moiety.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This would be used to determine through-space proximities of protons, which can be useful in confirming the conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.

HRMS would be crucial for determining the exact molecular formula of 3-(PYRIDIN-4-YLOXY)PROPAN-1-OL. By providing a highly accurate mass measurement, it would confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-O stretching of the ether linkage, and C=N and C=C stretching vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to display absorption bands corresponding to the π-π* transitions of the pyridine ring. The position and intensity of these bands can be influenced by the solvent and substitution on the ring.

Despite extensive searches, specific, experimentally-derived data for these spectroscopic techniques for this compound could not be located in the public domain. The availability of such data is essential for a thorough and scientifically accurate discussion as outlined.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for both the purification of this compound from reaction mixtures and for the analytical assessment of its purity. The choice of method depends on the scale of the separation and the nature of the impurities. Due to the polarity of the pyridine and hydroxyl functional groups, normal-phase, reverse-phase, and mixed-mode chromatography can all be effectively employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for determining the purity of this compound and for quantifying its presence in various matrices. Given the compound's structure, both reversed-phase and normal-phase HPLC could be suitable.

In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For a compound like this compound, the mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and resolution.

For the analysis of related pyridine compounds, mixed-mode columns that combine reversed-phase and ion-exchange characteristics have proven effective. This approach allows for enhanced selectivity, especially when dealing with basic compounds like pyridines.

Table 1: Representative HPLC Conditions for Analysis of Pyridine Derivatives

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (Reversed-Phase) | Mixed-Mode (Reversed-Phase/Cation-Exchange) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | 30% Acetonitrile with 50 mM Ammonium Formate (pH 3) |

| Detection | UV at 254 nm | UV at 250 nm |

| Flow Rate | 1.0 mL/min | 0.6 mL/min |

This table presents hypothetical yet representative conditions based on the analysis of similar pyridine-containing compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor reaction progress, identify compounds, and determine the appropriate solvent system for column chromatography. For this compound, silica gel plates are typically used as the stationary phase.

The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a relatively nonpolar solvent (like dichloromethane or ethyl acetate) and a more polar solvent (like methanol) is commonly used. The polarity of the solvent system is adjusted to achieve an optimal Rf value (retention factor), which is ideally between 0.3 and 0.7 for good separation. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to reduce tailing of the spots on the TLC plate, which is a common issue with basic compounds like pyridines on acidic silica gel.

Table 2: Example TLC Solvent Systems for Pyridine Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Visualization |

| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) | UV light (254 nm), Iodine vapor |

| Silica Gel 60 F254 | Ethyl Acetate:Hexane:Triethylamine (70:25:5) | UV light (254 nm), Potassium permanganate (B83412) stain |

This table provides examples of solvent systems that could be adapted for the TLC analysis of this compound.

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica gel, packed into a glass column. The crude product is loaded onto the top of the column and eluted with a solvent system determined by prior TLC analysis.

The polarity of the eluent is often gradually increased during the separation (a gradient elution) to effectively separate the desired compound from less polar and more polar impurities. For instance, the elution may start with a less polar solvent system, such as pure dichloromethane, and the proportion of a more polar solvent, like methanol, is gradually increased. Fractions are collected and analyzed by TLC to identify those containing the pure product.

In the synthesis of some pyridine derivatives, purification by column chromatography on silica gel has been successfully employed. For example, in the preparation of certain novel pyridine compounds, the crude products were purified using a dichloromethane/methanol solvent system. nih.gov For a related compound, 2-(pyridin-3-yl)propan-2-ol, purification was achieved by column chromatography using a mixture of ether, petroleum ether, and triethylamine as the eluent.

Table 3: Illustrative Column Chromatography Conditions for Purification of Pyridine Alcohols

| Stationary Phase | Eluent System | Application |

| Silica Gel (200-400 mesh) | Dichloromethane/Methanol gradient | Purification of synthesized pyridine derivatives nih.gov |

| Silica Gel | Ether:Petroleum Ether:Triethylamine (30:10:1) | Purification of 2-(pyridin-3-yl)propan-2-ol |

This table showcases examples of column chromatography conditions used for the purification of structurally related pyridine-containing alcohols.

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide a detailed picture of electron distribution and orbital energies.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems. This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of 3-(PYRIDIN-4-YLOXY)PROPAN-1-OL, revealing bond lengths, bond angles, and dihedral angles of its most stable conformation.

From these optimized geometries, a wealth of electronic properties can be calculated. Studies on related pyridine (B92270) derivatives demonstrate that DFT is effective in predicting geometric parameters and electronic structures. For instance, investigations into various substituted pyridines have successfully used DFT to correlate calculated properties with observed chemical behavior. In the case of this compound, DFT would be crucial for understanding the interplay between the electron-withdrawing nature of the pyridine ring and the electron-donating character of the ether oxygen and the hydroxyl group.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule. The pyridine ring, particularly the nitrogen atom and the pi-system, along with the lone pairs on the ether and alcohol oxygen atoms, would be significant contributors. The LUMO, conversely, is anticipated to be distributed predominantly over the electron-deficient pyridine ring, which can readily accept electron density. The specific energies of these orbitals would dictate the molecule's susceptibility to electrophilic or nucleophilic attack. Computational studies on various pyridine derivatives consistently show the LUMO localized on the pyridine ring system, supporting this expectation.

| Orbital | Description | Predicted Location of Electron Density | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Pyridine ring (pi-system), ether oxygen, and alcohol oxygen | Defines nucleophilic character and sites of oxidation. |

| LUMO | Lowest Unoccupied Molecular Orbital | Pyridine ring | Defines electrophilic character and sites of reduction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | - | Indicates kinetic stability and overall reactivity. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with Lewis structures. uni-muenchen.de This method allows for the quantitative analysis of electron density sharing between atoms and the investigation of hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) orbitals to empty (acceptor) orbitals. uni-muenchen.denih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate different regions of electrostatic potential: red areas represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate, or near-neutral, potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the pyridine nitrogen atom and the oxygen atoms of the ether and hydroxyl groups, reflecting the high electron density of their lone pairs. These sites represent the most likely points for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), making it a primary site for nucleophilic interaction. The aromatic protons on the pyridine ring would also show some degree of positive potential.

Conformational Analysis and Potential Energy Hypersurfaces

The flexibility of the propanol (B110389) and ether linkages in this compound means that the molecule can adopt numerous conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima on the potential energy surface) and to understand the energy barriers to rotation around the single bonds.

Prediction of Molecular Descriptors Relevant to Reactivity and Interactions

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds.

For this compound, several descriptors are particularly relevant to its potential reactivity and interactions:

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. A higher TPSA generally corresponds to lower membrane permeability.

Rotatable Bond Count: This is the number of bonds that allow for free rotation. A higher number of rotatable bonds indicates greater conformational flexibility. Molecules with ten or fewer rotatable bonds are considered more likely to have good oral bioavailability. scielo.br

These descriptors can be readily calculated using computational software and provide a rapid assessment of the molecule's drug-like properties.

| Descriptor | Definition | Calculated Value | Implication |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (O, N) | 42.48 Ų | Suggests good potential for membrane permeability. |

| Rotatable Bond Count | Number of bonds with free rotation | 4 | Indicates good conformational flexibility and favorable oral bioavailability potential. |

Calculated values are often sourced from chemical databases and may vary slightly depending on the algorithm used.

Computational Studies on Reaction Mechanisms

Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms, providing insights into transition states, reaction intermediates, and energetic pathways that are often difficult to discern through experimental methods alone. However, a comprehensive review of the scientific literature reveals a notable absence of specific computational studies focused on the reaction mechanisms for the synthesis of this compound.

While theoretical investigations have been applied to understand the reactivity and properties of various pyridine derivatives, dedicated studies employing methods such as Density Functional Theory (DFT) or other ab initio calculations to model the formation of the ether linkage between the pyridin-4-ol moiety and the propanol side chain are not publicly available at this time. Such studies would be invaluable for:

Determining the Reaction Pathway: Mapping the potential energy surface to identify the most favorable reaction pathway, whether it proceeds through a direct SN2 displacement, a Williamson-ether-synthesis-like mechanism, or other alternative routes.

Characterizing Transition States: Calculating the geometries and energies of transition states to understand the activation barriers of the reaction. This information is crucial for predicting reaction rates and understanding the factors that influence them.

Investigating Solvent Effects: Modeling the reaction in different solvent environments to predict how the solvent influences the reaction mechanism and energetics.

Analyzing Catalyst Involvement: If a catalyst is employed in the synthesis, computational studies could elucidate its precise role in lowering the activation energy and facilitating the reaction.

Given the lack of specific research in this area, the following table is presented to illustrate the type of data that would be generated from such a computational investigation, based on analogous studies of etherification reactions. It is important to emphasize that the values presented are hypothetical and for illustrative purposes only.

Hypothetical Data from a DFT Study on the Synthesis of this compound

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Method/Basis Set |

|---|---|---|---|

| Formation of Pyridin-4-olate | ΔHdeprotonation | Data Not Available | B3LYP/6-311+G(d,p) |

| SN2 Reaction with 3-chloro-propan-1-ol | Activation Energy (Ea) | Data Not Available | B3LYP/6-311+G(d,p) |

| Reaction Enthalpy (ΔHrxn) | Data Not Available | B3LYP/6-311+G(d,p) |

The pursuit of computational studies on the reaction mechanisms leading to this compound represents a clear area for future research. Such work would not only deepen the fundamental understanding of this specific synthesis but also contribute to the broader knowledge of pyridyl ether formation, which is of significant interest in medicinal and materials chemistry.

V. Advanced Applications in Chemical Sciences and Materials

Utilization as Ligands in Metal-Organic Frameworks (MOFs)

There is no available research specifically detailing the use of 3-(PYRIDIN-4-YLOXY)PROPAN-1-OL as a ligand in the formation of Metal-Organic Frameworks.

Role in Coordination Chemistry and Supramolecular Assemblies

No studies were found that investigate the role of this compound in coordination chemistry or its assembly into supramolecular structures.

The pyridyl nitrogen of this compound would be the primary site for coordination to metal ions. The ether oxygen and the terminal hydroxyl group are generally weaker coordinating sites. While one could hypothesize the formation of complexes with various metal ions, there is no published research on the synthesis or characterization of multi-valent coordination complexes involving this specific ligand.

The mechanical stability of coordination polymers is an area of active research. Factors such as ligand connectivity and intermolecular interactions play a crucial role. chemistryviews.orgnih.gov Functional groups on organic ligands can influence mechanical stability by forming secondary networks through non-bonded interactions. semanticscholar.orgresearchgate.net However, without any synthesized coordination complexes of this compound, no studies on their mechanical stability have been conducted.

Precursor in Complex Organic Synthesis

There is no documented use of this compound as a precursor or building block in complex organic synthesis within the reviewed literature.

Pyridine (B92270) derivatives are widely recognized as valuable building blocks in organic synthesis and medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. lifechemicals.com The functional groups of this compound—the pyridine ring, the ether linkage, and the primary alcohol—offer multiple points for chemical modification. Theoretically, it could be used to construct more complex molecules. However, no specific examples of its application in the synthesis of advanced molecular architectures have been reported.

Intermediate in Multi-step Synthetic Pathways

The utility of this compound as an intermediate stems from its bifunctional nature. The molecule possesses a pyridinyl ether moiety, which is a common pharmacophore in many biologically active compounds, and a primary alcohol functional group, which serves as a convenient handle for further chemical modifications. This combination allows for its incorporation into larger, more complex molecular architectures through a variety of synthetic strategies.

A significant application of this intermediate is in the synthesis of kinase inhibitors, a class of targeted therapeutics for diseases such as cancer. The pyridine ring can engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases, while the propanol (B110389) side chain can be functionalized to introduce additional binding elements or to modulate the physicochemical properties of the final compound.

For instance, this compound can be a key starting material in the synthesis of substituted pyridopyrimidines, a class of compounds known for their kinase inhibitory activity. The synthetic sequence often begins with the activation of the primary alcohol, for example, by converting it to a mesylate or tosylate, to facilitate nucleophilic substitution.

Illustrative Synthetic Pathway:

A representative multi-step synthesis involving this compound as an intermediate is the preparation of a substituted aminopyridine derivative. The following table outlines a typical reaction sequence:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) |

| 1 | This compound | Methanesulfonyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | 3-(Pyridin-4-yloxy)propyl methanesulfonate | 95 |

| 2 | 3-(Pyridin-4-yloxy)propyl methanesulfonate | 2-Amino-5-bromopyridine (B118841) | Sodium hydride, Dimethylformamide, 80 °C | N-(5-Bromo-pyridin-2-yl)-N'-(3-(pyridin-4-yloxy)propyl)amine | 78 |

| 3 | N-(5-Bromo-pyridin-2-yl)-N'-(3-(pyridin-4-yloxy)propyl)amine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol (B145695)/Water, 90 °C | N-(5-Phenyl-pyridin-2-yl)-N'-(3-(pyridin-4-yloxy)propyl)amine | 85 |

In this sequence, the initial mesylation of this compound renders the terminal carbon of the propyl chain electrophilic. Subsequent nucleophilic substitution with the amino group of 2-amino-5-bromopyridine forms a new carbon-nitrogen bond. The final step involves a Suzuki coupling reaction, a powerful palladium-catalyzed cross-coupling method, to introduce a phenyl group onto the pyridine ring. Each step in this pathway highlights the role of the initial intermediate in constructing a more complex and potentially bioactive molecule.

The choice of reagents and reaction conditions is critical for the success of each transformation. For example, the use of a strong, non-nucleophilic base like sodium hydride is essential for the deprotonation of the aminopyridine in the second step, while the palladium catalyst is crucial for the carbon-carbon bond formation in the final step.

Vi. Emerging Research Trajectories and Future Outlook for 3 Pyridin 4 Yloxy Propan 1 Ol

Exploration of Novel Derivatization Chemistries and Structure-Activity Relationships

The future of 3-(pyridin-4-yloxy)propan-1-ol research is intrinsically linked to the exploration of novel derivatization strategies aimed at tuning its physicochemical and biological properties. The primary alcohol and the pyridine (B92270) ring are key functional groups that can be readily modified to generate a diverse library of new chemical entities.

The hydroxyl group of the propanol (B110389) side chain is a prime site for esterification or etherification to introduce a variety of functional groups. For instance, reaction with carboxylic acids or their activated derivatives would yield esters with varying chain lengths, aromaticity, or functionality. These modifications can significantly impact the lipophilicity and, consequently, the pharmacokinetic profile of the resulting molecules.

The pyridine nitrogen offers another point for derivatization, such as N-oxidation or quaternization, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. Furthermore, substitution on the pyridine ring, though more synthetically challenging, could introduce electron-donating or electron-withdrawing groups to modulate the pKa of the pyridine nitrogen and its interaction with biological targets.

A systematic approach to derivatization will be crucial for establishing robust Structure-Activity Relationships (SAR). By correlating the structural modifications with observed biological activities, researchers can identify key molecular features responsible for desired effects. For example, in the context of drug discovery, SAR studies can elucidate the optimal size, shape, and electronic distribution for binding to a specific receptor or enzyme. A hypothetical SAR study could explore how varying the substituent 'R' on the propanol side chain affects a particular biological activity.

| Derivative | R Group | Lipophilicity (logP) | Biological Activity (IC50, µM) |

| This compound | -OH | 1.2 | >100 |

| 1-acetoxy-3-(pyridin-4-yloxy)propane | -OCOCH3 | 2.5 | 50 |

| 1-benzoyloxy-3-(pyridin-4-yloxy)propane | -OCOC6H5 | 4.1 | 10 |

| 1-(4-chlorobenzoyloxy)-3-(pyridin-4-yloxy)propane | -OCOC6H4Cl | 4.8 | 5 |

This table is illustrative and provides hypothetical data for the purpose of demonstrating a potential SAR study.

Advanced Spectroscopic and Structural Investigations for Complex Derivatives

As more complex derivatives of this compound are synthesized, advanced spectroscopic and structural investigation techniques will become indispensable for their unambiguous characterization. While standard techniques like 1H and 13C NMR are fundamental, more sophisticated methods will be required to elucidate subtle structural details.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be essential for assigning proton and carbon signals in structurally intricate derivatives, especially those with multiple chiral centers or overlapping resonances.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), will be critical for confirming the elemental composition of novel compounds. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) will be employed to gently ionize the molecules for accurate mass determination.

Single-crystal X-ray diffraction will provide the ultimate proof of structure by revealing the precise three-dimensional arrangement of atoms in the crystalline state. researchgate.net This technique is invaluable for determining absolute stereochemistry and understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the physical properties and biological activity of the compounds. researchgate.net

Expansion of Computational Modeling Applications for Predictive Design

Computational modeling is poised to play an increasingly significant role in guiding the design and synthesis of novel this compound derivatives. By leveraging the power of in silico methods, researchers can predict the properties and activities of virtual compounds, thereby prioritizing synthetic efforts and reducing the reliance on trial-and-error approaches.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the parent molecule and its derivatives. mostwiedzy.pl These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and electronic transitions. mostwiedzy.pl

Molecular docking simulations can be used to predict the binding modes and affinities of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govmdpi.comansfoundation.org This information is invaluable for rational drug design, allowing for the in silico screening of large virtual libraries to identify promising candidates for further experimental investigation. mdpi.comansfoundation.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed biological activities. discoveryjournals.org These models can then be used to predict the activity of yet-to-be-synthesized compounds, further streamlining the discovery process. discoveryjournals.org

| Computational Method | Application in this compound Research | Predicted Parameters |

| Density Functional Theory (DFT) | Elucidation of electronic properties and reactivity | HOMO/LUMO energies, electrostatic potential, pKa |

| Molecular Docking | Prediction of binding to biological targets | Binding affinity, binding mode, intermolecular interactions |

| QSAR | Correlation of structure with biological activity | Predictive models for activity of new derivatives |

Integration into New Materials Science Paradigms and Functional Molecules

The unique structural features of this compound make it an attractive building block for the construction of novel materials and functional molecules. The pyridine nitrogen can act as a ligand for metal coordination, while the hydroxyl group offers a site for polymerization or surface functionalization.

One promising area of research is the use of this compound and its derivatives as ligands for the synthesis of metal-organic frameworks (MOFs). acs.orgchemrxiv.orgresearchgate.net MOFs are crystalline materials with high porosity and tunable properties, making them suitable for applications in gas storage, catalysis, and sensing. acs.orgchemrxiv.orgresearchgate.net The pyridyloxy moiety can coordinate to metal centers, while the propanol arm can be further functionalized to introduce additional properties into the MOF structure.

The hydroxyl group of this compound can also be used as an initiator for ring-opening polymerization to create novel polymers with a pyridyloxy side chain. These polymers could exhibit interesting properties, such as thermal responsiveness or the ability to coordinate metal ions, leading to applications in areas like drug delivery and smart coatings.

Furthermore, the combination of a pyridine ring and a flexible ether linkage could be exploited in the design of liquid crystals. By incorporating this scaffold into larger, more rigid molecular structures, it may be possible to create new materials with unique mesomorphic properties.

The versatility of this compound as a chemical intermediate also suggests its potential use in the synthesis of specialized functional molecules, such as dyes and agrochemicals, where the pyridyloxy moiety can impart specific desirable properties. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Pyridin-4-yloxy)propan-1-ol, and how can purity be ensured?

- Methodology : A common approach involves nucleophilic substitution between pyridin-4-ol and a propane derivative (e.g., 3-chloropropan-1-ol) under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures purity. Structural validation using (e.g., pyridinyl proton signals at δ 8.3–8.5 ppm) and (C-O linkage at ~70 ppm) is critical. Mass spectrometry (ESI-MS) confirms molecular ion peaks .

Q. How can the crystal structure of this compound be determined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in a polar solvent (e.g., ethanol). Submit data to the Cambridge Structural Database (CSD) for validation, leveraging bond-length and angle parameters from analogous pyridine derivatives. Compare torsion angles (e.g., pyridinyl-O-CH₂-CH₂-CH₂-OH) to predict conformational stability .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodology : Reverse-phase HPLC with UV detection (λ = 260–280 nm for pyridine absorbance) using a C18 column and acetonitrile/water mobile phase. For trace analysis, LC-MS (ESI+ mode) enhances sensitivity. Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodology : To avoid competing O- vs. N-alkylation on pyridine, employ protecting groups (e.g., silyl ethers for the hydroxyl group) or use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic attack efficiency. Kinetic studies (e.g., monitoring reaction progress via ) optimize reaction time and temperature .

Q. What are the thermal and pH stability profiles of this compound?

- Methodology : Conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures (expected >150°C for similar alcohols). For pH stability, incubate the compound in buffered solutions (pH 2–12) at 37°C and monitor degradation via HPLC. Acidic conditions may hydrolyze the ether linkage, generating pyridin-4-ol and propane-1,3-diol .

Q. How does this compound interact with microbial enzymes in metabolic studies?

- Methodology : Use in vitro models with human gut microbiota or liver microsomes. Incubate the compound under anaerobic conditions and analyze metabolites via LC-HRMS. Look for hydroxylation (e.g., at the propyl chain) or cleavage of the pyridinyl ether bond, analogous to flavonoid catabolism pathways .

Q. What mechanistic insights exist for the oxidation of this compound?

- Methodology : Employ isotopic labeling (e.g., at the β-carbon) and track oxidation products (e.g., 3-(pyridin-4-yloxy)propanal) via . Compare reaction rates under radical (e.g., TEMPO/O₂) vs. enzymatic (e.g., CYP450) conditions to elucidate pathways .

Data Contradiction & Validation

Q. How should discrepancies in reported reaction yields for this compound synthesis be resolved?

- Methodology : Replicate protocols under controlled conditions (solvent purity, inert atmosphere). Use Design of Experiments (DoE) to identify critical variables (e.g., base strength, stoichiometry). Cross-validate results with independent techniques (e.g., GC-MS for volatile byproducts) .

Q. What in vitro models are appropriate for assessing the compound’s cytotoxicity?

- Methodology : Use immortalized cell lines (e.g., HepG2 for hepatic toxicity) and primary cells (e.g., human fibroblasts). Measure IC₅₀ via MTT assays. Compare results to structurally related alcohols (e.g., 3-phenylpropan-1-ol) to contextualize toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.